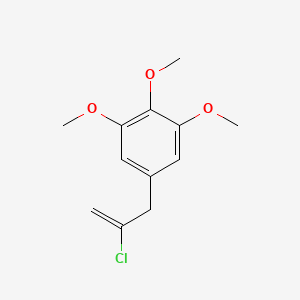

2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroprop-2-enyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,1,5H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJJJVGZPLUHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com For this compound, the primary disconnections focus on the formation of the allyl chloride and the carbon-carbon bond linking the phenyl and propene moieties.

A key retrosynthetic step involves the disconnection of the carbon-chlorine bond, which points to a precursor molecule, 3-(3,4,5-trimethoxyphenyl)-1-propene. This precursor could then be subjected to a halogenation reaction to introduce the chlorine atom at the 2-position.

Alternatively, a disconnection of the C2-C3 bond of the propene unit suggests a synthetic strategy involving the condensation of a two-carbon chlorinated synthon with a 3,4,5-trimethoxybenzyl derivative. This approach would build the carbon skeleton and introduce the chloro-substituted double bond in a single strategic step.

Further deconstruction of the 3,4,5-trimethoxyphenyl group leads back to the readily available starting material, 3,4,5-trimethoxybenzaldehyde (B134019). This aldehyde can serve as a versatile precursor for introducing the substituted phenyl ring into the target structure.

Classical Synthetic Routes to this compound

Classical synthetic approaches to this compound primarily involve halogenation reactions or condensation and elimination strategies.

Approaches via Halogenation Reactions

A plausible route to the target compound is through the direct halogenation of an allylic precursor. This would involve the synthesis of 3-(3,4,5-trimethoxyphenyl)-1-propene, which can be prepared from 3,4,5-trimethoxybenzaldehyde through a Wittig reaction or a Grignard addition followed by dehydration.

Once the allylic precursor is obtained, various halogenating agents can be employed to introduce the chlorine atom. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the allylic chlorination of olefins. The reaction conditions would need to be carefully controlled to favor the desired 2-chloro isomer and minimize side reactions.

Table 1: Potential Halogenation Reagents and Conditions

| Reagent | Solvent | Conditions | Expected Outcome |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Carbon tetrachloride | Radical initiator (e.g., AIBN), reflux | Allylic chlorination to yield a mixture of isomers, including the target compound. |

| Sulfuryl chloride (SO2Cl2) | Dichloromethane | Low temperature | Electrophilic addition followed by elimination, potentially leading to the desired product. |

Condensation and Elimination Strategies

An alternative classical approach involves the construction of the carbon skeleton through a condensation reaction, followed by an elimination step to form the double bond. This could begin with 3,4,5-trimethoxybenzaldehyde and a suitable two-carbon nucleophile.

For instance, the reaction of 3,4,5-trimethoxybenzaldehyde with a chloro-stabilized carbanion or ylide could directly form the carbon framework with the chlorine atom in place. Subsequent elimination of a suitable leaving group, such as water or an alcohol, would then generate the desired 2-chloro-1-propene moiety.

Elimination reactions, such as dehydrohalogenation, are fundamental in alkene synthesis. amazonaws.com In a hypothetical scenario, a precursor like 2,3-dichloro-1-(3,4,5-trimethoxyphenyl)propane could undergo selective elimination of hydrogen chloride to yield the target alkene. The choice of base and reaction conditions would be crucial to control the regioselectivity of the elimination. lumenlearning.complutusias.compearson.com

Advanced and Stereoselective Synthesis of this compound

Modern synthetic chemistry offers more sophisticated methods for the preparation of halogenated olefins, including catalytic and asymmetric approaches that can provide greater control over the reaction's outcome.

Catalytic Methods for Olefin Functionalization

Catalytic methods for the functionalization of olefins represent a powerful tool for the synthesis of complex molecules. researchgate.netresearchgate.net In the context of this compound, a catalytic cross-coupling reaction could be envisioned. For example, a reaction between a 3,4,5-trimethoxyphenyl-containing organometallic reagent and a 2,3-dichloropropene substrate, catalyzed by a transition metal complex (e.g., palladium or nickel), could form the desired carbon-carbon bond.

Furthermore, recent advances in photoredox catalysis have enabled novel olefin functionalization reactions. nih.govnih.gov A hypothetical photoredox-catalyzed process could involve the generation of a radical intermediate from a suitable precursor, which then adds to a 3,4,5-trimethoxyphenyl-substituted olefin to introduce the chloroallyl group.

Asymmetric Synthesis Considerations

While this compound itself is achiral, the principles of asymmetric synthesis become relevant if chiral centers are introduced into the molecule or if stereoselective reactions are employed to control the geometry of the double bond. rsc.orgbeilstein-journals.org

For instance, if a chiral catalyst were used in an olefin functionalization reaction, it could potentially lead to enantiomerically enriched products if a prochiral substrate is used. Asymmetric halogenation reactions, although challenging, have been developed and could theoretically be applied to a suitable precursor to install the chlorine atom with stereocontrol. nih.govnih.govnih.gov

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Classical Halogenation | Readily available reagents. | Often lacks regioselectivity, leading to isomeric mixtures. |

| Condensation/Elimination | Good for carbon skeleton formation. | May require multiple steps and careful control of elimination conditions. |

| Catalytic Olefin Functionalization | High efficiency and selectivity. | May require specialized catalysts and optimization of reaction conditions. |

| Asymmetric Synthesis | Enables control of stereochemistry. | Not directly applicable to the achiral target but relevant for analogous chiral compounds. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental footprint. This involves a holistic approach, considering everything from the choice of starting materials to the final purification processes. The focus is on creating a synthetic route that is not only efficient in terms of yield but also in its use of resources and generation of waste.

Solvent-Free or Environmentally Benign Solvent Systems

A significant contributor to the environmental impact of chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Therefore, exploring solvent-free or environmentally benign solvent systems is a key aspect of greening the synthesis of this compound.

One potential approach involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction starting from 3,4,5-trimethoxybenzaldehyde. These reactions can often be performed under solvent-free conditions or in greener solvents. For instance, mechanochemical methods, where reactants are ground together in a ball mill, can facilitate solvent-free reactions, reducing waste and often increasing reaction rates.

Alternatively, the use of environmentally benign solvents is a viable strategy. Water, supercritical fluids like CO2, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) offer less hazardous alternatives to traditional chlorinated solvents or aprotic polar solvents. The choice of a green solvent would depend on the specific reaction step, balancing solubility, reactivity, and ease of removal.

Below is a comparative table of potential solvent systems for a hypothetical key synthetic step, such as an olefination reaction.

| Solvent System | Environmental/Safety Considerations | Potential Applicability |

| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, reduces energy consumption in some cases. | High, particularly for solid-state reactions like the Wittig reaction. |

| Water | Non-toxic, non-flammable, and readily available. | Moderate, depends on the solubility of reactants and stability towards hydrolysis. Phase-transfer catalysts may be required. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF, and better stability. | High, can often replace traditional ethers like THF or diethyl ether. |

| Supercritical CO2 | Non-toxic, non-flammable, and easily removed. | Moderate to high, requires specialized equipment for high-pressure reactions. |

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

For the synthesis of this compound, a potential route could involve the olefination of 3,4,5-trimethoxybenzaldehyde followed by an allylic chlorination. The atom economy of each step is crucial. For example, a Wittig reaction, while effective, often has a poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. In contrast, an HWE reaction can offer a higher atom economy as the phosphate (B84403) byproduct has a lower molecular weight.

Reaction efficiency is also a key metric, encompassing not only the chemical yield but also factors like reaction time, energy input, and ease of purification. Optimizing these parameters is essential for a green and efficient synthesis.

The following table illustrates a hypothetical comparison of atom economy for two potential olefination reactions to form a precursor to the target compound.

| Reaction Type | Stoichiometric Byproduct | Molecular Weight of Byproduct ( g/mol ) | Theoretical Atom Economy (%) |

| Wittig Reaction | Triphenylphosphine oxide | 278.28 | Lower |

| HWE Reaction | Diethyl phosphate salt | ~137.07 | Higher |

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, academic-scale production (e.g., for further biological testing) presents a unique set of challenges. Process optimization is key to ensuring safety, consistency, and efficiency.

For the synthesis of this compound, several factors would need careful consideration during scale-up:

Reagent Stoichiometry and Addition: The optimal ratio of reactants may change on a larger scale. The rate of addition of reagents can also become critical for controlling reaction temperature and preventing side reactions.

Thermal Management: Many organic reactions are exothermic. On a larger scale, heat dissipation becomes more challenging and requires efficient stirring and potentially external cooling to maintain a stable reaction temperature.

Purification Methods: While chromatography might be suitable for small-scale purification, it is often impractical for larger quantities. Alternative methods like crystallization, distillation, or liquid-liquid extraction would need to be developed and optimized.

Reaction Monitoring: Implementing robust analytical techniques (e.g., TLC, GC-MS, or NMR) to monitor the reaction progress is crucial for determining the optimal reaction time and ensuring complete conversion.

Process optimization would involve systematically varying reaction parameters to identify the conditions that provide the best balance of yield, purity, and efficiency. This could involve a Design of Experiments (DoE) approach to efficiently explore the effects of multiple variables.

The table below outlines key parameters for optimization during the academic scale-up of a hypothetical synthesis.

| Parameter | Small-Scale Approach | Scale-Up Consideration | Optimization Goal |

| Reaction Temperature | Heating mantle with magnetic stirring | Jacketed reactor with overhead stirring and thermocouple | Maintain optimal temperature for reaction rate and selectivity, prevent runaway reactions. |

| Purification | Flash column chromatography | Recrystallization or distillation | Isolate the product in high purity without the need for large volumes of solvent. |

| Work-up Procedure | Separatory funnel extraction | Liquid-liquid extraction in a larger vessel or continuous extraction | Efficiently separate the product from the reaction mixture and minimize emulsion formation. |

By carefully considering these green chemistry principles and scale-up factors, a synthetic route for this compound can be designed to be both scientifically sound and environmentally responsible within an academic research setting.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Reactions Involving the Propene Moiety

The carbon-carbon double bond in the propene group is an electron-rich center, making it susceptible to attack by electrophiles. Typical electrophilic addition reactions are expected to proceed via the formation of a carbocation intermediate. The regioselectivity of these additions would be influenced by the electronic effects of both the chlorine atom and the trimethoxyphenyl group. The chlorine atom, being electron-withdrawing, and the bulky aromatic ring would sterically and electronically guide the incoming electrophile.

Conversely, direct nucleophilic attack on the double bond is less common for simple alkenes. However, the presence of the electronegative chlorine atom can polarize the double bond, potentially allowing for Michael-type addition reactions under specific conditions with strong nucleophiles.

Table 1: Predicted Electrophilic Addition Reactions at the Propene Moiety

| Reaction Type | Reagent(s) | Predicted Major Product | Mechanism |

|---|---|---|---|

| Hydrohalogenation | H-X (e.g., HCl, HBr) | 2-Chloro-1-halo-1-(3,4,5-trimethoxyphenyl)propane | Electrophilic Addition (Markovnikov orientation influenced by substituents) |

| Halogenation | X₂ (e.g., Cl₂, Br₂) | 1,2-Dihalo-2-chloro-3-(3,4,5-trimethoxyphenyl)propane | Electrophilic Addition |

Substitution Reactions of the Chlorine Atom

The chlorine atom in 2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene is a vinylic halide, meaning it is attached to an sp²-hybridized carbon of the double bond. Vinylic halides are known to be significantly less reactive towards traditional nucleophilic substitution reactions (both SN1 and SN2) compared to their alkyl halide counterparts. The SN2 pathway is hindered by the steric bulk of the double bond, which prevents the necessary backside attack. The SN1 pathway is unfavorable due to the instability of the resulting vinylic carbocation.

However, substitution of the vinylic chlorine can be achieved under more strenuous conditions, often proceeding through an addition-elimination or elimination-addition mechanism. libretexts.org For a nucleophilic aromatic substitution (SNA) reaction to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com In this molecule, the reaction would occur at the vinyl chloride, not the aromatic ring. These reactions often require strong bases or metal catalysts to proceed.

Table 2: Potential Nucleophilic Substitution Reactions of the Vinylic Chlorine

| Nucleophile | Reagent(s) / Conditions | Potential Product |

|---|---|---|

| Hydroxide | NaOH, high temperature/pressure | 3-(3,4,5-trimethoxyphenyl)prop-1-en-2-ol (enol, likely tautomerizes) |

| Alkoxide | NaOR, heat | 2-Alkoxy-3-(3,4,5-trimethoxyphenyl)-1-propene |

Modifications of the Aromatic Ring System

The 3,4,5-trimethoxyphenyl group is a key feature of the molecule, and its electron-rich nature makes it a prime target for modification. nih.govnih.govacs.org

Electrophilic Aromatic Substitution (EAS) Reactions

The three methoxy (B1213986) groups on the benzene (B151609) ring are powerful activating groups due to their ability to donate electron density via resonance. libretexts.org They are ortho- and para-directing. In a 3,4,5-substituted pattern, the positions C2 and C6 are ortho to two methoxy groups and para to one, making them highly activated and the most probable sites for electrophilic attack. The electrophilic substitution of benzene is a fundamental reaction that proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.commakingmolecules.com

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on the Trimethoxyphenyl Ring

| Reaction | Reagent(s) | Typical Catalyst | Predicted Product |

|---|---|---|---|

| Nitration | HNO₃ | H₂SO₄ | 1-(2-Chloroallyl)-2-nitro-3,4,5-trimethoxybenzene |

| Bromination | Br₂ | FeBr₃ | 2-Bromo-1-(2-chloroallyl)-3,4,5-trimethoxybenzene |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | 1-(2-Chloroallyl)-2-acyl-3,4,5-trimethoxybenzene |

Palladium-Catalyzed Cross-Coupling Reactions

While the parent molecule lacks a leaving group on the aromatic ring for standard cross-coupling, such reactions represent a powerful strategy for derivatization if the ring is first functionalized, for example, through halogenation as described above. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govorganic-chemistry.org For instance, if the aromatic ring were first brominated at the C2 position, a wide array of substituents could be introduced.

Alternatively, modern synthetic methods allow for the direct C-H activation and functionalization of electron-rich aromatic rings, bypassing the need for a pre-installed leaving group. Palladium catalysts can facilitate the coupling of aryl C-H bonds with various partners, although this often requires specific directing groups or conditions.

Cycloaddition Reactions and Heterocycle Formation

The propene unit can participate in cycloaddition reactions, serving as the 2π-electron component. wikipedia.org These reactions are powerful tools for constructing cyclic and heterocyclic systems in a stereocontrolled manner. libretexts.orgchemistrytalk.orglibretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the chlorine atom can enhance the dienophilic character of the alkene.

[3+2] Dipolar Cycloaddition: Reaction with 1,3-dipoles such as azides, nitrile oxides, or nitrones would lead to the formation of five-membered heterocyclic rings.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can be used to synthesize substituted cyclobutane (B1203170) rings. libretexts.org

Furthermore, the bifunctional nature of the molecule (containing both a double bond and a reactive chlorine atom) makes it a valuable precursor for synthesizing more complex heterocyclic structures. researchgate.netdocumentsdelivered.com For example, reaction with a molecule containing both a nucleophile and a group capable of reacting with the alkene could lead to a one-pot cyclization-addition sequence.

Polymerization and Oligomerization Potential of this compound

The terminal double bond of this compound makes it a potential monomer for addition polymerization. The reactivity in polymerization would be influenced by the steric bulk of the 3,4,5-trimethoxyphenyl group and the electronic effect of the chlorine atom. These factors may hinder high polymerization rates and favor the formation of oligomers—short-chain polymers. acs.orgresearchgate.netrsc.org

Potential polymerization methods could include:

Radical Polymerization: Initiated by radical species, though the allylic nature of the C-H bonds could lead to chain transfer reactions, limiting the molecular weight.

Cationic Polymerization: The electron-donating nature of the trimethoxyphenyl group could stabilize a cationic intermediate, making this a plausible method.

Coordination Polymerization: Using transition metal catalysts (e.g., Ziegler-Natta or metallocene catalysts) could offer better control over the polymer structure.

The resulting polymers or oligomers would possess the 3,4,5-trimethoxyphenyl moiety as a pendant group, which could impart specific properties such as altered solubility, thermal stability, or optical characteristics. nih.gov Functional polymers can also be synthesized through the reversible assembly of oligomers. nih.gov

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound as a Synthetic Building Block

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research detailing the use of this compound as a starting material for the synthesis of novel chemical entities. While the broader class of compounds containing the 3,4,5-trimethoxyphenyl moiety is of significant interest in medicinal chemistry and materials science, and various chemical transformations of other chlorinated propenes are well-documented, specific derivatization strategies originating from this compound are not described in the available resources.

The planned exploration of its chemical reactivity and derivatization, intended to be structured around the formation of new compounds, cannot be substantiated with factual, research-backed information. Hypothetical reaction pathways, while theoretically plausible based on the functional groups present in the molecule (an allylic chloride and a vinyl chloride), would not meet the required standard of scientific accuracy for this article.

Therefore, the section on "Formation of Novel Chemical Entities based on this compound as a Building Block" cannot be developed at this time due to the lack of primary research literature on the topic. Further investigation by synthetic chemists would be required to elucidate the reactivity of this specific compound and its potential as a versatile building block in organic synthesis.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its conformational landscape.

Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface of the molecule. This provides the most stable, lowest-energy structure. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP and a suitable basis set (e.g., 6-31G(d,p)), are commonly used for this purpose. epstem.netdergipark.org.tr

The calculation would yield key structural parameters. For 2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene, this would include the bond lengths, bond angles, and dihedral angles that define its shape. The total electronic energy of the optimized structure is also obtained, which is a measure of its stability.

Illustrative Optimized Geometrical Parameters This table presents hypothetical data to illustrate typical results from a geometry optimization calculation.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=C (propene) | ~1.34 Å |

| C-Cl | ~1.75 Å | |

| C-C (phenyl-propene) | ~1.50 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-Cl | ~122° |

| C=C-C | ~125° | |

| Dihedral Angle | Cl-C-C-C (propene backbone) | ~180° (for a planar conformer) |

Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds. A conformational analysis for this compound would investigate the rotation around the single bond connecting the propene group to the trimethoxyphenyl ring.

Illustrative Rotational Energy Profile Data This table contains hypothetical data representing the energy difference as a function of the dihedral angle between the phenyl ring and the propene moiety.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 2.5 (Steric hindrance) |

| 30 | 1.0 |

| 60 | 0.0 (Energy Minimum) |

| 90 | 3.0 (Transition State) |

| 120 | 0.5 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to understand and predict reaction outcomes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. dergipark.org.tr

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. For this compound, one would expect negative potential (red/yellow) around the chlorine and oxygen atoms and positive potential (blue) around the hydrogen atoms.

Illustrative Electronic Properties This table shows hypothetical data for FMO energies and related reactivity descriptors.

| Property | Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations can be used to predict the pathways of chemical reactions involving this compound. mdpi.com For instance, one could study its susceptibility to nucleophilic substitution at the chlorinated carbon or addition reactions across the double bond.

This involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) for each step of the reaction. A transition state is an energy maximum along the reaction coordinate. Calculating the energy of the TS allows for the determination of the activation energy, which is crucial for understanding the reaction rate. Computational tools can predict reaction outcomes and mechanisms, which is a rapidly advancing field with the help of machine learning. arxiv.orgmit.edu

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior, such as conformational flexibility in a solution. rsc.org

By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences its preferred conformation and dynamics. This is particularly important for understanding how the molecule behaves in a realistic chemical or biological environment.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Frameworks

QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. nih.gov If a set of similar compounds with known activities (e.g., as enzyme inhibitors or antimicrobial agents) were available, a QSAR model could be developed to predict the activity of this compound.

This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound and then using statistical methods like multiple linear regression to build a predictive model. researchgate.net Such models are valuable in drug discovery and materials science for screening new compounds and optimizing their properties.

In Silico Screening and Ligand Design Based on the Compound's Core Structure

Computational methods, specifically in silico screening and ligand-based design, are pivotal in modern drug discovery for identifying and optimizing novel therapeutic agents. While direct computational studies originating from the precise "this compound" structure are not extensively documented in public literature, the core structural motif, characterized by a 3,4,5-trimethoxyphenyl (TMP) group attached to a short linker, serves as a well-established pharmacophore in the design of new bioactive molecules. This scaffold is a cornerstone of numerous computational investigations, particularly those involving analogues of Combretastatin (B1194345) A-4 (CA-4).

CA-4 is a potent natural product that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. Its structure features the same TMP ring found in this compound, connected via an ethene bridge to a second phenyl ring. The structural similarity makes the extensive computational research on CA-4 analogues highly relevant for understanding how the core TMP-propene scaffold can be exploited for ligand design.

Researchers employ structure-based design and molecular docking to create and evaluate new libraries of compounds based on this core. nih.govmdpi.com The process typically begins with the known three-dimensional crystal structure of the biological target, such as β-tubulin. nih.gov Using this structure, novel analogues are designed by modifying various parts of the parent scaffold. These virtual compounds are then "docked" into the active site of the target protein computationally to predict their binding affinity and orientation. mdpi.comacs.org

For instance, in the design of new CA-4 analogues, computational docking is used to evaluate how modifications—such as replacing the ethene bridge with a stable heterocyclic ring or altering the substituents on the second phenyl ring—affect the binding energy at the colchicine site. acs.orgnih.gov These studies help in prioritizing which novel compounds are most likely to be active and are therefore the best candidates for chemical synthesis and subsequent biological testing.

A common approach involves generating a virtual library of analogues and calculating their docking energy scores. nih.gov Compounds that exhibit superior (i.e., lower) binding energy scores compared to the parent compound or known inhibitors are identified as promising hits. For example, structure-based design has been used to create novel fluoro-analogs of CA-4. Docking studies of these virtual compounds against the tubulin crystal structure predicted enhanced binding affinity relative to CA-4 itself. nih.gov

The findings from such in silico studies are often presented in data tables that compare the binding energies of the designed analogues.

| Compound Type | Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|---|

| Combretastatin A-4 (CA-4) Analogue | β-Tubulin (Colchicine Site) | Molecular Docking | -7.5 to -8.5 | Hydrogen bonds, hydrophobic interactions |

| Fluoro-Analog of CA-4 | β-Tubulin (Colchicine Site) | Molecular Docking | -8.0 to -9.0 | Enhanced hydrophobic interactions due to fluorine |

| Diarylisoxazole Analogue of CA-4 | β-Tubulin (Colchicine Site) | Molecular Docking | -7.8 to -8.8 | Stabilized cis-conformation, hydrogen bonds |

| Trimethoxychalcone Derivative | EGFR-TK | Molecular Docking & Dynamics | Not specified | Hydrogen bonding, π-π stacking, van der Waals forces. researchgate.net |

| Pyrrolizine with TMP Moiety | Tubulin, CDK-2 | Molecular Docking | Not specified | High predicted binding affinities. nih.gov |

Note: The binding energy values are illustrative examples derived from typical findings in the literature on CA-4 analogues and may not represent specific results from a single study. nih.govacs.orgmdpi.com

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Cytotoxicity and Antiproliferative Activities in Cell Lines

Numerous studies have highlighted the potent cytotoxic and antiproliferative effects of compounds containing the 3,4,5-trimethoxyphenyl group against various cancer cell lines. This activity is a cornerstone of the investigation into their potential as anticancer agents.

One area of focus has been on chalcone (B49325) derivatives. For instance, a novel chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), has shown significantly increased cytotoxic potency compared to its parent compound in cell culture assays. iiarjournals.org This compound inhibited the growth of prostate cancer (PCa) cells at low nanomolar concentrations. iiarjournals.org Similarly, a series of amino chalcone derivatives were synthesized and evaluated for their antiproliferative activity against MGC-803, HCT-116, and MCF-7 human cancer cell lines, with some compounds showing high activity. mdpi.com

The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in compounds investigated for their cytotoxic effects. nih.gov Studies on various chalcones bearing this group have demonstrated their antiproliferative activity against colorectal and prostatic cancer cells. mdpi.com For example, indolyl chalcone 10 exhibited excellent activity against selected cell lines with IC50 values less than 50 nM. mdpi.com Another study on pyrrolizines with a 3,4,5-trimethoxyphenyl moiety found that several derivatives displayed high cytotoxicity against three different cancer cell lines. nih.gov Furthermore, synthetic compounds with a 3,4,5-trimethoxyphenyl fragment have been shown to reduce the viability of lymphoid neoplastic cell lines in a concentration- and time-dependent manner, suggesting selective cytotoxicity. nih.govresearchgate.net

Below is a data table summarizing the antiproliferative activity of some 3,4,5-trimethoxyphenyl-containing compounds against various cancer cell lines.

| Compound Name/Reference | Cell Line(s) | IC50 Value(s) | Source(s) |

| Indolyl chalcone 10 | PC3 | 17 nM (at 48h) | mdpi.com |

| DU145 | 20 nM (at 48h) | mdpi.com | |

| HCT116 | 39 nM (at 48h) | mdpi.com | |

| HT-29 | 28 nM (at 48h) | mdpi.com | |

| Chromonyl chalcone 13 | Various | 2.6–5.1 µM (at 48h) | mdpi.com |

| Amino chalcone derivative 13e | MGC-803 | 1.54 µM | mdpi.com |

| HCT-116 | 1.83 µM | mdpi.com | |

| MCF-7 | 2.54 µM | mdpi.com | |

| Pyrrolizine derivative 16a | MCF-7/ADR | 0.52–6.26 μM | nih.gov |

| Pyrrolizine derivative 16b | MCF-7/ADR | 0.52–6.26 μM | nih.gov |

| Pyrrolizine derivative 16d | MCF-7/ADR | 0.52–6.26 μM | nih.gov |

Mechanisms of Cell Death Induction

The cytotoxic effects of 3,4,5-trimethoxyphenyl analogs are often linked to the induction of programmed cell death, primarily apoptosis.

The chalcone derivative CHO27 was found to induce caspase-dependent apoptosis in prostate cancer cells. iiarjournals.org A ciprofloxacin (B1669076) chalcone hybrid containing a 3,4,5-trimethoxy group also demonstrated apoptosis-inducing activities in HepG2 and MCF7 cell lines. waocp.org Further investigations into pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety revealed that they induce preG1 and G2/M cell cycle arrest and early apoptosis in MCF-7 cells. nih.gov Specifically, one of these compounds was shown to increase both early and late apoptotic events in MCF-7 cells. nih.gov Studies on synthetic compounds with a 3,4,5-trimethoxyphenyl fragment also suggest an induction of apoptotic-like cell death with mitochondrial involvement in Jurkat cells. nih.gov

Interactions with Biological Macromolecules

A significant body of research points towards the interaction with tubulin as a key mechanism for the anticancer activity of many 3,4,5-trimethoxyphenyl-containing compounds. This interaction disrupts microtubule dynamics, which is crucial for cell division.

Several 3,4,5-trimethoxychalcones have been shown to inhibit tubulin assembly in vitro with a potency comparable to colchicine (B1669291). nih.gov Molecular docking studies suggest that the chalcone scaffold can fit into the colchicine binding site on tubulin, with the 3,4,5-trimethoxyphenyl ring playing a crucial role in this interaction. nih.govmdpi.com This binding prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as novel tubulin polymerization inhibitors. nih.gov One such compound, 9p, effectively inhibited tubulin polymerization in a concentration-dependent manner, similar to combretastatin (B1194345) A-4 (CA-4). nih.gov Furthermore, pyrrolizine derivatives with the 3,4,5-trimethoxyphenyl moiety have demonstrated the ability to inhibit tubulin polymerization, albeit with weak to moderate activity in some cases. nih.gov

In addition to tubulin, some analogs have been investigated for their interaction with DNA. A theoretically designed tetrahydropyrimidine (B8763341) analog with a 3,4,5-trimethoxy phenyl side chain was identified as a potential DNA intercalator and Topo-II inhibitor. rsc.orgnih.govresearchgate.net In vitro studies confirmed the binding interaction of this compound with calf thymus DNA. rsc.orgresearchgate.net

Modulation of Cellular Signaling Pathways

Compounds containing the 3,4,5-trimethoxyphenyl group have been shown to modulate various cellular signaling pathways involved in cancer progression.

Chalcones with a 3,4,5-trimethoxyphenyl motif have been found to selectively inhibit oncogenic K-Ras signaling. nih.gov These compounds can mislocalize K-Ras from the plasma membrane, thereby blocking its downstream signaling. nih.gov The chalcone derivative CHO27 has been shown to activate p53, leading to growth inhibition in prostate cancer cells. iiarjournals.org

The anti-inflammatory properties of some analogs are linked to the inhibition of the NF-κB signaling pathway. For example, 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA), an active component of Korean cabbage kimchi, was found to inhibit LPS-induced NF-κB activation in microglial cells. fao.org Polyphenols, a broad class of compounds that includes many trimethoxyphenyl derivatives, are known to target multiple signaling pathways in melanoma cells, including those involved in cell proliferation, apoptosis, and inflammation. mdpi.com They can also modulate neurotrophic signaling pathways, such as the PI3K/Akt and ERK pathways, which are involved in neuronal survival and differentiation. scienceopen.com

Anti-inflammatory and Immunomodulatory Potentials in in vitro Models

Several compounds structurally related to 2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene have demonstrated anti-inflammatory and immunomodulatory effects in in vitro models.

The kimchi-derived compound HDMPPA significantly suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in LPS-stimulated BV2 microglial cells. fao.org It also reduced the expression and secretion of proinflammatory cytokines like TNF-α and interleukin-1β. fao.org 3,4,5-Trihydroxycinnamic acid has also been shown to exert anti-inflammatory effects in TNF-α/IFN-γ-stimulated HaCaT cells. nih.gov Furthermore, the conjugation of NSAIDs with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity, with some derivatives being potent inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Antimicrobial and Antiviral Activities in Laboratory Settings

The antimicrobial potential of compounds containing the trimethoxyphenyl moiety has also been explored. A series of 2-(3,4,5-trimethoxyphenyl) thiazolyl compounds were tested for their antimicrobial activity. researchgate.net While they showed low to moderate microbicidal activity, they exhibited good anti-biofilm activity. researchgate.net

Natural methoxyphenol compounds, which share structural similarities, have demonstrated antimicrobial activity against various foodborne pathogens and food spoilage bacteria. nih.gov Additionally, a study on synthesized quinazolinone derivatives reported significant activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. magnascientiapub.com A tetrahydrofuran (B95107) derivative containing a 3,4,5-trimethoxyphenyl group also displayed excellent activity against several Gram-positive and Gram-negative bacteria.

Investigation of Pharmacological Targets and Receptor Binding Specificity

The primary pharmacological target for many of the cytotoxic 3,4,5-trimethoxyphenyl-containing compounds is tubulin, specifically the colchicine binding site. nih.govmdpi.comnih.govmdpi.comtandfonline.com Molecular docking studies have been instrumental in understanding the binding interactions and guiding the design of new, more potent inhibitors. nih.govmdpi.comnih.gov

Beyond tubulin, other potential targets have been identified. For instance, certain pyrrolizine derivatives have been shown to inhibit multiple oncogenic kinases. nih.gov The tetrahydropyrimidine analog mentioned earlier was designed to target both DNA and topoisomerase-II. rsc.orgresearchgate.net Furthermore, some chalcones bearing the 3,4,5-trimethoxyphenyl motif have been identified as inhibitors of oncogenic K-Ras signaling. nih.gov These findings suggest that compounds with this structural feature may act as multi-target agents.

Comparative Biological Activity of Related Compounds and Structure-Activity Relationship Studies

While specific biological activity data for this compound is not extensively available in publicly accessible literature, a comprehensive understanding of its potential bioactivity can be extrapolated from structure-activity relationship (SAR) studies of analogous compounds. The key structural features of this molecule are the 3,4,5-trimethoxyphenyl group, the three-carbon propene linker, and the chlorine atom at the second position of the propene chain. The biological activity of this compound is likely influenced by the interplay of these components.

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in numerous biologically active molecules, particularly those with anticancer properties. This group is a key feature of potent tubulin polymerization inhibitors such as colchicine and combretastatin A-4. The trimethoxy substitution pattern on the phenyl ring is often crucial for high activity, as it allows for critical interactions within the colchicine binding site of tubulin, leading to microtubule destabilization and cell cycle arrest. It is therefore highly probable that the 3,4,5-trimethoxyphenyl group in this compound contributes significantly to its cytotoxic potential.

The propene linker and the chlorine substituent at the 2-position introduce unique structural and electronic properties that can modulate the biological activity. The double bond in the propene chain provides conformational rigidity and can participate in various interactions with biological targets. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the molecule, its lipophilicity, and its metabolic stability. The introduction of a chlorine atom can sometimes enhance the biological activity of a compound by increasing its ability to cross cell membranes or by forming specific halogen bonds with target proteins. nih.goveurochlor.org

To illustrate the potential structure-activity relationships, a comparative analysis of hypothetical analogs of this compound is presented in the table below. This data is inferred from general principles observed in related classes of cytotoxic compounds.

| Compound | R1 | R2 | Aryl Group | Hypothetical IC50 (µM) | Rationale for Predicted Activity |

|---|---|---|---|---|---|

| Reference Compound | H | Cl | 3,4,5-trimethoxyphenyl | - | Baseline compound for comparison. |

| Analog 1 | H | H | 3,4,5-trimethoxyphenyl | > 50 | Removal of the electron-withdrawing chlorine atom may decrease cell permeability and target interaction, leading to lower cytotoxicity. |

| Analog 2 | Cl | H | 3,4,5-trimethoxyphenyl | 10-20 | Shifting the chlorine to the 1-position might alter the electronic properties and steric hindrance, potentially affecting binding affinity. |

| Analog 3 | H | Br | 3,4,5-trimethoxyphenyl | 5-15 | Substitution with a more lipophilic and polarizable bromine atom could enhance membrane permeability and halogen bonding, potentially increasing cytotoxicity. |

| Analog 4 | H | Cl | Phenyl | > 100 | Removal of the trimethoxy groups from the phenyl ring is expected to significantly reduce the affinity for the colchicine binding site on tubulin, drastically decreasing cytotoxic activity. |

| Analog 5 | H | Cl | 3,4-dimethoxyphenyl | 20-40 | Loss of the methoxy (B1213986) group at the 5-position may reduce the binding affinity to tubulin compared to the trimethoxy analog, resulting in moderate cytotoxicity. |

Studies on related 3-aryl-1-propene derivatives have shown that the nature and position of substituents on both the aromatic ring and the propene chain can have a profound impact on their cytotoxic effects. For instance, the presence of electron-withdrawing groups on the aryl ring can sometimes enhance activity. mdpi.com Similarly, modifications to the propene linker, such as the introduction of a halogen, can modulate the compound's reactivity and biological profile. The 2-chloro-3-aryl-1-propene scaffold is of interest in medicinal chemistry due to the potential for the allylic chloride to act as a Michael acceptor or an alkylating agent, which could contribute to its mechanism of action.

Potential Applications in Non Clinical and Advanced Materials Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structure of 2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene, featuring a reactive allylic chloride and a pharmacologically significant trimethoxyphenyl group, positions it as a valuable intermediate in multi-step organic synthesis. The 3,4,5-trimethoxyphenyl moiety is a key component in a variety of biologically active molecules, particularly those known to interact with tubulin. nih.govnih.gov

The allylic chloride functionality is a highly reactive site, amenable to a wide array of nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, serving as a linchpin for the construction of more complex molecular architectures. For instance, it can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes it a suitable precursor for synthesizing analogs of natural products or designed molecules with potential therapeutic properties.

One significant application lies in the synthesis of novel compounds targeting microtubules. The trimethoxyphenyl group is a well-established pharmacophore that binds to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubule polymerization. nih.gov By using this compound as a starting material, medicinal chemists can design and synthesize new series of potential antimitotic agents for preclinical investigation.

Table 1: Potential Synthetic Transformations of this compound

| Reactant/Reagent | Product Type | Potential Application |

|---|---|---|

| Primary/Secondary Amines | Allylic Amines | Synthesis of bioactive compounds, ligands |

| Alcohols/Phenols | Allylic Ethers | Precursors for natural product analogs |

| Thiols | Allylic Thioethers | Development of enzyme inhibitors |

Applications in Organic Electronics and Optoelectronics

While not a conventional material for organic electronics, the structural components of this compound suggest conceptual applications in this field. The trimethoxyphenyl group, being electron-rich, can act as an electron-donating unit. When incorporated into a larger conjugated system, this moiety could influence the electronic properties of the resulting material.

The development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices often relies on molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electronic character of the trimethoxyphenyl group could be exploited to tune these frontier orbitals.

Furthermore, polymers derived from this monomer (as discussed in the next section) could be explored for their dielectric properties. The presence of polar methoxy (B1213986) groups and the chlorine atom might lead to materials with interesting dielectric constants, which could be useful in the fabrication of capacitors or as gate dielectrics in organic field-effect transistors (OFETs). Research into the precise electronic and photophysical properties of derivatives and polymers of this compound would be necessary to validate these potential applications.

Development of Functional Materials and Polymers

The vinyl group in this compound makes it a candidate monomer for polymerization reactions. The reactivity of the double bond could be harnessed to create novel polymers with the trimethoxyphenyl moiety as a repeating side chain. Such polymers could exhibit unique physical and chemical properties conferred by this bulky and functional group.

Copolymerization is a particularly promising avenue. By copolymerizing this compound with other vinyl monomers, such as styrene (B11656) or acrylates, materials with a wide range of tunable properties can be synthesized. For example, research on halogen and methoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates has shown their ability to be copolymerized with vinyl benzene (B151609) to form copolymers. nih.govresearchgate.net This suggests a similar potential for this compound.

The resulting polymers could find applications as functional materials:

Specialty Coatings: The aromatic and polar nature of the side chains could impart specific adhesive or surface-wetting properties.

Membranes: The defined structure of the polymer could be exploited for creating membranes with selective permeability.

Functional Resins: The pendant trimethoxyphenyl groups could be further modified post-polymerization to introduce new functionalities, creating resins for chromatography or solid-phase synthesis.

Table 2: Potential Polymerization and Copolymerization Reactions

| Reaction Type | Comonomer (Example) | Potential Polymer Properties |

|---|---|---|

| Homopolymerization | None | High density of functional side chains |

| Radical Copolymerization | Vinyl Benzene | Tunable thermal and mechanical properties researchgate.net |

Catalysis and Ligand Design Applications

In the field of catalysis, this compound could serve as a precursor for the synthesis of specialized ligands for transition metal catalysts. While the molecule itself is not a typical ligand, its reactive chloride can be substituted by moieties capable of coordinating with metal centers, such as phosphines, amines, or N-heterocyclic carbenes.

The trimethoxyphenyl group can exert significant steric and electronic influence on the resulting metal complex. This influence can be crucial for controlling the activity and selectivity of a catalyst. For example, the bulky nature of the substituent could create a specific chiral pocket around the metal center, potentially enabling enantioselective catalytic transformations. The electron-donating nature of the methoxy groups can also modulate the electron density at the metal center, thereby fine-tuning its catalytic reactivity. researchgate.net

Conceptual applications include:

Asymmetric Catalysis: Incorporation into chiral ligands for reactions like asymmetric hydrogenation or allylic alkylation.

Cross-Coupling Reactions: Designing ligands for palladium-, nickel-, or copper-catalyzed cross-coupling reactions, where ligand properties are critical for catalytic efficiency.

Prodrug and Drug Delivery System Design (Conceptual, Non-Clinical Focus)

The prodrug approach is a well-established strategy in medicinal chemistry to overcome limitations of active pharmaceutical ingredients. nih.govrsc.org Prodrugs are inactive derivatives that are converted into the active drug in vivo. researchgate.net this compound can be viewed conceptually as a building block for creating novel prodrugs.

Given that the trimethoxyphenyl moiety is a known pharmacophore for tubulin inhibitors, one could envision a scenario where an active drug containing this moiety is rendered temporarily inactive by attachment to a promoiety via the propene linker. The allylic system offers several possibilities for designing cleavage sites that are sensitive to specific physiological conditions or enzymes.

Applications in Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function and cellular pathways. rjeid.comnih.govscispace.com The bifunctional nature of this compound—containing a potential recognition element (the trimethoxyphenyl group) and a reactive group (the allylic chloride)—makes it an interesting candidate for the design of chemical probes.

Specifically, it could be developed into an activity-based probe (ABP) or a covalent inhibitor. The trimethoxyphenyl group could guide the molecule to the binding pocket of a target protein, such as tubulin. nih.gov Once localized, the electrophilic allylic chloride could form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine or histidine), leading to irreversible inhibition. This covalent labeling allows for the specific identification and study of the target protein.

Such probes could be used in non-clinical research to:

Identify drug targets: By labeling proteins in a cellular lysate and identifying them using mass spectrometry.

Study enzyme activity: To covalently block the active site of an enzyme and study the downstream cellular effects.

Visualize protein localization: By attaching a reporter tag (like a fluorophore or biotin) to the molecule, allowing for the visualization or isolation of the target protein.

Advanced Analytical Techniques for Structural and Mechanistic Investigations

Spectroscopic Characterization Beyond Basic Identification

Standard spectroscopic methods provide a preliminary identification of a compound. However, to gain a deeper understanding of the complex structural features of 2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene, more advanced techniques are required.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially in resolving ambiguities that may arise from signal overlap in 1D spectra. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This experiment would reveal the connectivity between protons that are coupled to each other, for instance, confirming the protons on the propene chain and their relationship to each other.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would be used to correlate each proton with the carbon atom to which it is directly attached. wikipedia.org This is crucial for assigning the carbons in the trimethoxyphenyl ring and the propene moiety.

Heteronuclear Multiple Bond Correlation (HMBC): This technique would establish longer-range correlations between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the connection between the trimethoxyphenyl ring and the 2-chloro-1-propene substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This could help in determining the preferred conformation of the molecule, such as the rotational orientation of the phenyl ring relative to the propene side chain. news-medical.net

In the event that this compound exists in different crystalline forms, or polymorphs, Solid-State NMR (SSNMR) would be an invaluable technique. SSNMR can distinguish between different solid-state packing arrangements and conformational differences that are not observable in solution-state NMR.

A hypothetical summary of expected 2D NMR correlations is presented below:

| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |

| Aromatic Protons | Other aromatic protons | Aromatic CH carbons | Quaternary aromatic carbons, Propene carbons |

| Methoxy (B1213986) Protons | None | Methoxy carbons | Aromatic carbons attached to methoxy groups |

| Propene Protons | Other propene protons | Propene carbons | Phenyl carbons, Other propene carbons |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of this compound and its potential metabolites or reaction byproducts. researchgate.netthermofisher.com Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low ppm range. nih.gov

For metabolite profiling , cells or organisms would be treated with the parent compound. Subsequent analysis of extracts by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) would aim to detect new signals. researchgate.net The high mass accuracy allows for the confident assignment of molecular formulas to these potential metabolites. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would serve as a clear marker for identifying chlorine-containing metabolites. nih.gov

In reaction pathway confirmation , HRMS can be used to identify intermediates and byproducts in the synthesis of this compound. By analyzing crude reaction mixtures, chemists can gain insights into the reaction mechanism and optimize conditions to improve yield and purity.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and can also be sensitive to conformational changes. mdpi.com These two techniques are complementary. mdpi.com

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, FT-IR would show characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic ring and the propene group.

C=C stretching of the aromatic ring and the alkene.

C-O stretching of the methoxy groups.

The C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. mdpi.com It would be particularly useful for observing the C=C stretching of the propene and the aromatic ring, as well as the skeletal vibrations of the phenyl ring. frontiersin.org

Conformational studies could be performed by analyzing spectral changes at different temperatures or in different solvents. These changes can indicate shifts in the conformational equilibrium of the molecule.

A table of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Alkene C-H | Stretching | 3080-3010 | 3080-3010 |

| Methyl C-H | Stretching | 2960-2850 | 2960-2850 |

| Aromatic C=C | Stretching | 1600, 1500 | 1600, 1500 |

| Alkene C=C | Stretching | 1650 | 1650 |

| C-O (ether) | Stretching | 1250 | Not prominent |

| C-Cl | Stretching | 800-600 | 800-600 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. moravek.com

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. moravek.comchromforum.org A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, given the presence of the chromophoric trimethoxyphenyl group. By analyzing a sample and integrating the peak areas, the purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. rsc.org

Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and sufficiently volatile. GC can provide very high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

X-ray Crystallography for Absolute Stereochemistry and Conformational Details

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govruppweb.org If a suitable single crystal of this compound can be grown, this technique would provide precise information on:

Bond lengths and angles: Confirming the exact geometry of the molecule.

Intermolecular interactions: Showing how the molecules pack together in the crystal, which can involve hydrogen bonds, halogen bonds, or van der Waals interactions.

Absolute Stereochemistry: If chiral centers were present, X-ray crystallography could determine their absolute configuration.

This technique is considered the gold standard for structural elucidation. nih.gov

Microscopic Techniques for Studying Cellular Interactions (e.g., Confocal Microscopy for Localization)

To investigate how this compound interacts with biological systems, microscopic techniques are employed.

Confocal microscopy is a high-resolution fluorescence imaging technique used to visualize the subcellular localization of molecules. youtube.comnih.gov For this technique to be applied, the molecule of interest must be fluorescent or be tagged with a fluorescent dye. springernature.com If this compound is not intrinsically fluorescent, a fluorescent analog would need to be synthesized.

By treating cells with the fluorescently-labeled compound and imaging them with a confocal microscope, it would be possible to determine where the compound accumulates within the cell (e.g., in the nucleus, mitochondria, or lysosomes). springernature.com This information is crucial for understanding the molecule's potential mechanism of action. springernature.com Co-localization experiments, using fluorescent stains for specific organelles, can provide more precise information about the compound's target compartment within the cell. researchgate.net

Biophysical Methods for Macromolecular Interaction Studies (e.g., ITC, SPR)

Direct measurement of the binding affinity and thermodynamics of a compound to its macromolecular target is crucial for understanding its mechanism of action and for guiding further drug development. While specific biophysical studies on the interaction of this compound with its putative targets are not extensively available in the public domain, this section will detail the principles of Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) and illustrate their application with relevant examples of other small molecules that interact with protein targets.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. ascentagepharma.com This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in a single experiment. ascentagepharma.com The data obtained from ITC provides a complete thermodynamic profile of the binding interaction, offering insights into the forces driving the association between a ligand and a macromolecule.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. nih.gov SPR measures the change in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is detected as a shift in the SPR angle. This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

To illustrate the application of these techniques, we can consider studies on small molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are important targets in cancer therapy. Although structurally different from this compound, the investigation of these inhibitors showcases the utility of ITC and SPR in characterizing ligand-protein interactions.

For instance, in the development of new inhibitors targeting Bcl-2, SPR is employed to screen and characterize the binding of potential lead compounds. In a representative study, novel compounds were analyzed for their ability to bind to Bcl-2, Bcl-xL, and Mcl-1, all members of the Bcl-2 family. The results of such an analysis can be summarized in a data table, as shown below.

SPR Binding Affinity of Novel Inhibitors to Bcl-2 Family Proteins

| Compound | Target Protein | Binding Affinity (K_D) in μM |

|---|---|---|

| IS20 | Bcl-2 | Data Not Available |

| IS21 | Bcl-2 | Data Not Available |

| IS20 | Bcl-xL | Data Not Available |

| IS21 | Bcl-xL | Data Not Available |

| IS20 | Mcl-1 | Data Not Available |

| IS21 | Mcl-1 | Data Not Available |

Note: The specific K_D values for compounds IS20 and IS21 were reported in the source as being in the micromolar or submicromolar range, but exact numerical values were not provided in the abstract. This table illustrates how such data would be presented.

Similarly, ITC can be used to obtain a detailed thermodynamic understanding of the binding of inhibitors to their targets. For example, the binding of gossypol, a natural polyphenolic aldehyde, and its derivatives to Bcl-2 family proteins has been a subject of interest. mdpi.com An ITC experiment would provide the binding affinity (K_D), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).

Thermodynamic Parameters of Inhibitor Binding to a Target Protein (Hypothetical Data)

| Inhibitor | Target Protein | K_D (μM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|

| Compound X | Protein Y | 0.5 | 1.1 | -8.5 | -2.3 |

| Compound Z | Protein Y | 1.2 | 0.9 | -5.2 | -4.1 |

This table represents hypothetical data to illustrate the type of information generated from an ITC experiment, as specific thermodynamic data for the binding of a 3,4,5-trimethoxyphenyl-containing compound to a macromolecule was not available in the searched literature.

Future Directions and Emerging Research Avenues

Exploiting Novel Synthetic Methodologies for Derivatives

The synthesis of 2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene derivatives is an area ripe for innovation. While classical methods like the Claisen-Schmidt condensation are effective for creating related chalcone (B49325) structures, future efforts will likely focus on developing more efficient, stereoselective, and diverse synthetic routes. mdpi.com The exploration of transition-metal-catalyzed cross-coupling reactions, for instance, could enable the introduction of a wide array of substituents onto the aromatic ring or the propene backbone, leading to libraries of novel compounds for screening. Furthermore, advancements in flow chemistry could be adapted for the synthesis of this and related compounds, offering improved reaction control, scalability, and safety. The synthesis of related chloro-amide compounds has been achieved through acylation reactions, a methodology that could be explored for creating amide derivatives of the core structure. mdpi.com

| Synthetic Approach | Potential Application for Derivatives | Key Advantages |

| Transition-Metal Catalysis | Introduction of diverse functional groups (e.g., amines, boronic esters) | High efficiency, broad substrate scope |

| Photoredox Catalysis | Mild condition C-H functionalization of the phenyl ring | High selectivity, use of visible light |

| Enzymatic Synthesis | Stereoselective synthesis of chiral analogues | High stereocontrol, environmentally friendly |

| Flow Chemistry | Scalable and continuous production | Enhanced safety, improved yield and purity |

Deeper Mechanistic Insights into Biological Activities

Preliminary studies on analogous compounds containing the 3,4,5-trimethoxyphenyl motif suggest significant biological potential, particularly as anticancer agents that interact with tubulin polymerization. nih.gov However, the precise mechanism of action for this compound itself remains largely uncharacterized. Future research must prioritize elucidating how this specific combination of a chloroalkene and the trimethoxyphenyl group interacts with biological targets at a molecular level. Advanced techniques such as X-ray co-crystallography with target proteins, cryogenic electron microscopy (cryo-EM), and computational molecular docking simulations will be instrumental. Investigating the role of the chlorine atom in target binding, whether through halogen bonding or by acting as a reactive site for covalent inhibition, is a critical avenue of inquiry. chemrxiv.org Mechanistic studies on related compounds have demonstrated C-C cleavage of the propenyl side chain, a process that warrants investigation for this molecule. mdpi.com

Exploration of New Pharmacological Targets

The structural features of this compound suggest its potential extends beyond a single therapeutic area. The 3,4,5-trimethoxyphenyl group is a known pharmacophore in compounds targeting oncogenic K-Ras signaling and is associated with cytotoxic effects. nih.govnih.gov This provides a strong rationale for screening the title compound and its derivatives against a panel of cancer cell lines, particularly those dependent on K-Ras or with microtubule vulnerabilities.

Beyond oncology, related isoquinoline (B145761) alkaloids and chalcones have shown a wide spectrum of biological activities, including antiviral, antifungal, and antimicrobial properties. mdpi.comnih.gov Therefore, a systematic exploration of new pharmacological targets is warranted. High-throughput screening campaigns against diverse enzyme families (e.g., kinases, proteases) and receptor types could uncover entirely new therapeutic applications.

| Potential Therapeutic Area | Specific Pharmacological Target | Rationale Based on Analogues |

| Oncology | Tubulin, Oncogenic K-Ras, PI3Kα | The 3,4,5-trimethoxyphenyl motif is a key pharmacophore. nih.govnih.gov |

| Infectious Diseases | Viral proteases, Fungal cell wall enzymes | Chalcones and isoquinolines exhibit broad antimicrobial activity. mdpi.comnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory properties are common in chalcone derivatives. nih.gov |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3) | The trimethoxycinnamic acid scaffold has shown neuroprotective potential. nih.gov |

Design and Synthesis of Chemically Modified Analogues with Enhanced Specificity or Potency

Rational drug design based on the this compound scaffold is a promising future direction. The versatility of the chlorine atom, which can influence electronic properties and participate in halogen bonding, makes it a key point for modification. chemrxiv.org Systematic synthesis of analogues could involve:

Halogen Substitution: Replacing chlorine with other halogens (fluorine, bromine, iodine) to modulate reactivity and binding affinity.

Aromatic Ring Modification: Altering the substitution pattern on the trimethoxyphenyl ring or replacing it with other heterocyclic systems, such as thiophene, which has been used in related nonlinear optical materials. nih.govresearchgate.net

Propene Chain Isomerization: Investigating the biological impact of different geometric isomers (E/Z) of the double bond.

These modifications, guided by structure-activity relationship (SAR) studies, could lead to the development of analogues with significantly improved potency against specific targets and reduced off-target effects.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful tool to accelerate research into this compound and its derivatives. By training algorithms on existing datasets of related compounds, predictive models can be developed to forecast various properties. nih.gov These models can screen virtual libraries of potential analogues, prioritizing those with the highest predicted activity and most favorable pharmacokinetic profiles (absorption, distribution, metabolism, excretion - ADME) and lowest toxicity. This in silico approach can significantly reduce the time and cost associated with traditional laboratory-based screening.

| AI/ML Model Type | Predicted Property | Potential Impact on Research |

| XGBoost | Biological activity (e.g., IC₅₀ values) | Prioritization of synthetic targets. nih.gov |

| Deep Learning (e.g., Chemprop) | Photosensitivity, Toxicity | Early identification of potential safety liabilities. nih.gov |

| Logistic Regression | ADME properties (e.g., solubility, permeability) | Design of compounds with better drug-like characteristics. nih.gov |

| Quantum Mechanics/ML Hybrids | Reaction mechanism and yield prediction | Optimization of synthetic routes. |

Development of Sustainable and Economical Production Methods

For any compound to move from a research curiosity to a viable product, the development of sustainable and economical production methods is essential. Future research should focus on optimizing the synthesis of this compound to minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents. Exploring catalytic methods that replace stoichiometric reagents, developing one-pot synthesis procedures, and investigating the use of bio-based starting materials are all critical avenues. Methods used for related compounds, such as refluxing with dilute solutions of alkaline metal hydroxides in lower alkanols, could be optimized for larger-scale, more economical production. google.com

Collaborative Research Endeavors in Multidisciplinary Fields

The full potential of this compound will be best realized through collaborative efforts that bridge multiple scientific disciplines. Synthetic chemists are needed to create novel derivatives; pharmacologists and biochemists to evaluate their biological activities and mechanisms; computational chemists to model their interactions and predict properties; and materials scientists to explore potential applications in areas like nonlinear optics, as has been done for structurally similar chalcones. nih.govresearchgate.net Such multidisciplinary collaborations will foster innovation and accelerate the translation of fundamental research into practical applications.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(3,4,5-trimethoxyphenyl)-1-propene, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or allylation reactions. For example:

- Allylation of 3,4,5-trimethoxyphenyl precursors : Reacting 3,4,5-trimethoxybenzaldehyde with allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions .